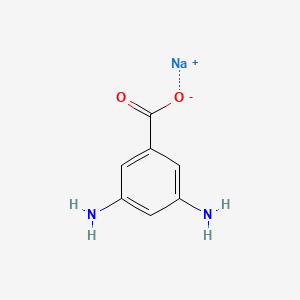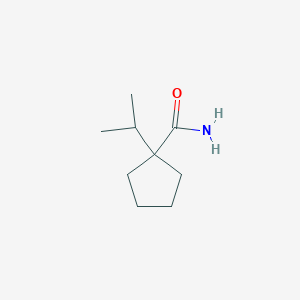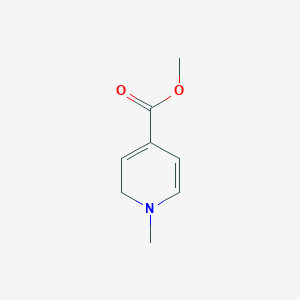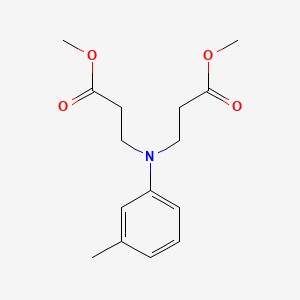
Octyl nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl nitrite, also known as nitrous acid octyl ester, is an organic compound with the molecular formula C8H17NO2. It is a member of the alkyl nitrites, which are esters of nitrous acid and alcohols. This compound is a colorless to pale yellow liquid with a fruity odor and is primarily used for its vasodilating properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl nitrite can be synthesized through the reaction of octanol with nitrous acid. The process involves the esterification of octanol with nitrous acid, typically in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition of the nitrite ester.
Industrial Production Methods: In industrial settings, this compound is produced by reacting octanol with sodium nitrite and a mineral acid like hydrochloric acid. The reaction is conducted in a two-phase system where the organic phase contains octanol and the aqueous phase contains sodium nitrite and hydrochloric acid. The reaction mixture is stirred vigorously, and the this compound is extracted from the organic phase.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form octyl nitrate.
Reduction: It can be reduced to octanol in the presence of reducing agents.
Substitution: this compound can participate in nucleophilic substitution reactions where the nitrite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild conditions.
Major Products Formed:
Oxidation: Octyl nitrate.
Reduction: Octanol.
Substitution: Various substituted octyl derivatives depending on the nucleophile used.
Scientific Research Applications
Octyl nitrite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of nitroso compounds.
Biology: Studied for its effects on biological systems, especially its vasodilating properties.
Medicine: Investigated for its potential use in treating conditions like angina pectoris due to its ability to dilate blood vessels.
Industry: Utilized in the manufacture of certain pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
Octyl nitrite exerts its effects primarily through the release of nitric oxide (NO), a potent vasodilator. When this compound is metabolized, it releases nitric oxide, which activates the enzyme guanylate cyclase in smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, causing relaxation of the smooth muscle and vasodilation. The molecular targets include the smooth muscle cells of blood vessels, leading to increased blood flow and reduced blood pressure.
Comparison with Similar Compounds
Amyl nitrite: Another alkyl nitrite with similar vasodilating properties but shorter alkyl chain.
Butyl nitrite: Similar in structure but with a four-carbon alkyl chain.
Isobutyl nitrite: An isomer of butyl nitrite with a branched alkyl chain.
Comparison:
Vasodilating Properties: All these compounds release nitric oxide and have vasodilating effects, but the potency and duration of action may vary.
Molecular Structure: The length and branching of the alkyl chain influence the physical properties and reactivity of the nitrite esters.
Applications: While all these compounds are used for their vasodilating effects, their specific applications may differ based on their pharmacokinetic profiles and regulatory status.
Octyl nitrite stands out due to its longer alkyl chain, which may influence its solubility and stability compared to shorter-chain nitrites.
Properties
CAS No. |
629-46-9 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
octyl nitrite |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-6-7-8-11-9-10/h2-8H2,1H3 |
InChI Key |
QPHJACNABSHDHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCON=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate](/img/structure/B13797918.png)
![hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B13797928.png)

![N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B13797935.png)
![Carbonic dihydrazide,bis[(2-nitrophenyl)methylene]-(9ci)](/img/structure/B13797938.png)

![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-](/img/structure/B13797953.png)
![Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel-](/img/structure/B13797959.png)


![Oxazireno[2,3-a]benzimidazole](/img/structure/B13797983.png)



